L-tagatofuranose 6-phosphate

Description

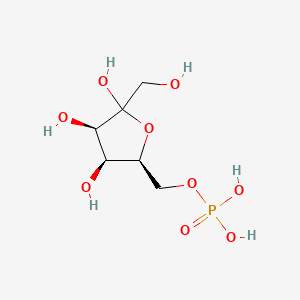

Structure

2D Structure

3D Structure

Properties

CAS No. |

136598-66-8 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2S,3S,4R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4+,5+,6?/m0/s1 |

InChI Key |

BGWGXPAPYGQALX-JMSAOHGTSA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@H](C(O1)(CO)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Metabolic Pathways and Regulation

Biosynthesis of L-Tagatofuranose 6-Phosphate

The formation of this compound involves the synthesis of its parent sugar, L-tagatose, followed by phosphorylation. While a complete, dedicated pathway for this compound is not fully elucidated across many organisms, key enzymatic steps have been identified.

The primary precursor for the enzymatic synthesis of L-tagatose is the sugar alcohol galactitol (also known as dulcitol). The bioconversion is a direct oxidation reaction. In some bacteria, such as Rhodobacter sphaeroides, galactitol is oxidized to produce L-tagatose. nih.gov Another potential, though less common, biosynthetic route involves the epimerization of L-sorbose. wikipedia.org

For the phosphorylated form, this compound, the logical precursor would be a phosphorylated version of a related sugar, such as L-galactose 6-phosphate or a phosphorylated galactitol. In the well-documented D-tagatose 6-phosphate pathway, D-galactose-6-phosphate is a direct precursor to D-tagatose-6-phosphate. researchgate.netnih.gov By analogy, L-galactose-6-phosphate would be the expected substrate for an isomerase to produce this compound.

The formation of this compound can be conceptualized as a two-step process: synthesis of the ketohexose L-tagatose, followed by its phosphorylation at the C6 position.

Formation of L-Tagatose: The enzyme galactitol dehydrogenase (GDH; EC 1.1.1.16) from Rhodobacter sphaeroides catalyzes the stereoselective oxidation of the C2 hydroxyl group of galactitol to yield L-tagatose. nih.gov This reaction uses NAD⁺ as a cofactor.

Phosphorylation to L-Tagatose 6-Phosphate: The subsequent step requires a kinase to transfer a phosphate (B84403) group from a donor like ATP to the C6 position of L-tagatose. The enzymes responsible for the phosphorylation of the D-isomer are well-characterized as D-tagatose-6-phosphate kinases (EC 2.7.1.144), which are part of the ribokinase family. ebi.ac.ukosti.gov However, a specific kinase for L-tagatose has not been extensively documented, and the stereospecificity of known D-tagatose kinases towards the L-isomer is not fully established. It is plausible that a promiscuous kinase or a dedicated, yet-to-be-identified L-tagatose kinase performs this function in organisms that metabolize this L-sugar.

| Enzyme | EC Number | Reaction | Substrate(s) | Product(s) |

| Galactitol Dehydrogenase | 1.1.1.16 | Oxidation | Galactitol, NAD⁺ | L-Tagatose, NADH, H⁺ |

| Tagatose-6-phosphate Kinase (Inferred for L-isomer) | 2.7.1.144 | Phosphorylation | L-Tagatose, ATP | L-Tagatose 6-phosphate, ADP |

This compound is a structural isomer of other phosphorylated hexoses. Its relationship with key sugars is defined by the stereochemistry at its chiral centers and the position of the phosphate group.

Epimer of L-Fructose 6-Phosphate: this compound is the C4 epimer of L-fructose 6-phosphate. This means they differ only in the orientation of the hydroxyl group at the fourth carbon atom. fmach.it

Isomer of L-Galactose 6-Phosphate: In the D-isomer pathway, D-galactose-6-phosphate (an aldose phosphate) is converted to D-tagatose-6-phosphate (a ketose phosphate) by galactose-6-phosphate (B1197297) isomerase (EC 5.3.1.26). nih.govnih.gov A similar isomeric relationship exists between L-galactose 6-phosphate and L-tagatose 6-phosphate.

Positional Isomerism: The phosphate group is located at the C6 position. This distinguishes it from other phosphorylated forms, such as L-tagatose 1-phosphate.

Catabolism and Downstream Metabolic Fates

Once formed, this compound must be further metabolized to enter the central energy-yielding pathways of the cell. The catabolic route is largely inferred from the well-established D-tagatose-6-phosphate pathway. researchgate.netnih.gov

The tagatose-6-phosphate pathway is designed to convert hexose (B10828440) phosphates into triose phosphates, which are key intermediates in glycolysis. The catabolism of D-tagatose-6-phosphate involves its phosphorylation to D-tagatose-1,6-bisphosphate, which is then cleaved by an aldolase (B8822740). This cleavage yields dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P), both of which are central metabolites in the glycolytic pathway. nih.gov It is presumed that this compound is catabolized via an analogous pathway, ultimately feeding its carbon skeleton into glycolysis or gluconeogenesis.

The breakdown of this compound likely mirrors the steps seen for its D-enantiomer, involving a kinase and an aldolase.

Phosphorylation to L-Tagatose 1,6-Bisphosphate: The first catabolic step is the phosphorylation of L-tagatose 6-phosphate at the C1 position. This reaction is catalyzed by a tagatose-6-phosphate kinase (LacC), using ATP as the phosphate donor, to form L-tagatose 1,6-bisphosphate. nih.govnih.gov

Aldol (B89426) Cleavage: The resulting L-tagatose 1,6-bisphosphate is then cleaved by a tagatose-1,6-bisphosphate aldolase (LacD; EC 4.1.2.40). Crucially, studies on the class I aldolase from Streptococcus pyogenes have shown that it exhibits a remarkable lack of stereospecificity, being able to efficiently cleave four different diastereoisomers, including D-tagatose 1,6-bisphosphate. nih.govcas.cn This enzymatic promiscuity strongly suggests that an analogous enzyme could readily cleave L-tagatose 1,6-bisphosphate. Some tagatose 1,6-diphosphate aldolases have also shown activity towards L-glyceraldehyde, further indicating a loss of strict stereoselectivity. The cleavage products would be dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde 3-phosphate. DHAP enters glycolysis directly, while L-glyceraldehyde 3-phosphate would likely require an isomerase to be converted to its D-form for further metabolism in most organisms.

| Enzyme | EC Number | Reaction | Substrate(s) | Product(s) |

| Tagatose-6-phosphate Kinase (LacC) | 2.7.1.144 | Phosphorylation | L-Tagatose 6-phosphate, ATP | L-Tagatose 1,6-bisphosphate, ADP |

| Tagatose-1,6-bisphosphate Aldolase (LacD) | 4.1.2.40 | Aldol Cleavage | L-Tagatose 1,6-bisphosphate | Dihydroxyacetone phosphate (DHAP), L-Glyceraldehyde 3-phosphate |

Transcriptional and Post-Transcriptional Regulation of this compound Metabolism

The metabolic pathways involving this compound are intricately regulated at the transcriptional level to ensure efficient carbon source utilization and to prevent the unnecessary expression of metabolic enzymes. This regulation primarily involves specific transcriptional regulators, the organization of relevant genes into operons, and inducible expression systems that respond to the availability of specific substrates.

Identification and Characterization of Transcriptional Regulators (e.g., GatR and keto-L-tagatose 6-phosphate as an effector in E. coli)

The primary transcriptional regulator associated with the metabolism of tagatose 6-phosphate is the GatR protein. unam.mx In enteric bacteria such as Escherichia coli and Salmonella enterica, GatR functions as a repressor for the gat operon, which encodes the enzymes for galactitol transport and its subsequent conversion to intermediates of glycolysis. asm.orgnih.gov The gatR gene itself is typically located near the operon it regulates and is transcribed separately. asm.orgnih.gov

GatR belongs to the DeoR family of transcriptional regulators. nih.gov It exerts negative control by binding to operator regions within the promoters of the gat genes, thereby blocking transcription in the absence of an inducer. nih.gov Mutations in the gatR gene can lead to an inactive repressor, resulting in the constitutive (continuous) expression of the gat operon enzymes. asm.orgnih.gov

The activity of GatR is allosterically controlled by effector molecules. When an effector molecule is present, it binds to GatR, causing a conformational change that reduces GatR's affinity for its DNA binding sites. This derepression allows for the transcription of the operon. While galactitol-1-phosphate is a known effector, recent computational and experimental evidence has identified keto-L-tagatose 6-phosphate as a potential new effector molecule for GatR in E. coli. nih.gov This finding suggests a direct regulatory link between a derivative of L-tagatose and the GatR repressor, expanding our understanding of the specific molecules that can trigger the expression of this metabolic pathway.

In addition to GatR, the global regulator cAMP receptor protein (CRP) also plays a crucial role. CRP, activated by cyclic AMP (cAMP), is required for the high-level expression of the gat operon, indicating that the pathway is subject to catabolite repression. nih.gov This ensures that preferred carbon sources like glucose are utilized before less-preferred sources such as galactitol. Another regulator, RamA, has been shown to inhibit the expression of gat genes by interacting with gatR in S. Typhimurium under certain conditions, such as antibiotic stress. asm.org

| Regulator | Organism Example | Function | Known/Predicted Effector(s) |

|---|---|---|---|

| GatR | E. coli, S. enterica | Repressor | Galactitol 1-phosphate, keto-L-tagatose 6-phosphate, Tagatofuranose 1,6-diphosphate nih.gov |

| CRP-cAMP | E. coli, S. enterica | Activator | cAMP nih.gov |

| RamA | S. Typhimurium | Inhibitor | Not applicable (binds to promoter region) asm.org |

Gene Cluster and Operon Organization of this compound Pathways

The genes responsible for the metabolism of galactitol, which leads to the production of tagatose 6-phosphate, are clustered together in a genetic locus known as the gat operon. asm.org In E. coli and Salmonella, this operon contains the structural genes necessary for the uptake and initial enzymatic steps of galactitol catabolism. asm.orgnih.gov

The organization of the gat gene cluster in E. coli is typically in the order gatYZABCD. asm.orgnih.gov These genes are co-transcribed from promoters that are negatively regulated by the GatR repressor. nih.gov The gatR gene, which encodes the repressor protein, is located adjacent to this operon but is transcribed divergently from its own promoter. asm.orgnih.gov

The functions of the genes within the operon have been assigned based on sequence similarities and experimental analysis:

gatA, gatB, gatC : These genes encode the subunits of the galactitol-specific phosphotransferase system (PTS), which is responsible for the transport of galactitol into the cell and its concurrent phosphorylation to galactitol 1-phosphate. asm.orgnih.gov

gatD : This gene encodes galactitol-1-phosphate dehydrogenase, the enzyme that converts galactitol 1-phosphate to D-tagatose 6-phosphate. asm.orgnih.gov

gatY : This gene encodes a D-tagatose-1,6-bisphosphate aldolase. asm.orgnih.gov

gatZ : The function of the protein encoded by this gene is not fully characterized. asm.orgnih.gov

This operon structure allows for the coordinated regulation of all the genes required for the initial stages of galactitol metabolism. The entire gene cluster is located at approximately 46.7 minutes on the E. coli K-12 chromosome. asm.orgnih.gov

| Gene | Encoded Protein/Function | Organism Example |

|---|---|---|

| gatA | Enzyme IIA component of galactitol PTS asm.orgnih.gov | E. coli |

| gatB | Enzyme IIB component of galactitol PTS asm.orgnih.gov | E. coli |

| gatC | Enzyme IIC (transmembrane) component of galactitol PTS asm.orgnih.gov | E. coli |

| gatD | Galactitol-1-phosphate dehydrogenase asm.orgnih.gov | E. coli |

| gatY | D-tagatose-1,6-bisphosphate aldolase asm.orgnih.gov | E. coli |

| gatZ | Protein of unknown function asm.orgnih.gov | E. coli |

| gatR | Transcriptional repressor of the gat operon unam.mxasm.orgnih.gov | E. coli |

Inducible Expression Patterns of Relevant Enzymes (e.g., in response to specific carbon sources)

The expression of the enzymes involved in the galactitol metabolic pathway, leading to tagatose 6-phosphate, is tightly controlled and inducible. The presence of galactitol in the growth medium serves as the primary signal for the induction of the gat operon. nih.gov In the absence of galactitol, the GatR repressor binds to the operator regions of the gat promoters, effectively shutting down the expression of the metabolic enzymes. nih.gov

When galactitol is available, it is transported into the cell and converted into the effector molecule (e.g., galactitol-1-phosphate) that binds to GatR. This binding leads to the dissociation of GatR from the DNA, allowing RNA polymerase to initiate transcription of the gatYZABCD genes. nih.gov Studies using luciferase reporter assays have demonstrated strong induction of the gatY and gatZ promoters in the presence of galactitol, but not in the presence of glucose. nih.gov

Furthermore, the expression of the gat operon is subject to catabolite repression, a global regulatory mechanism that ensures bacteria utilize the most favorable carbon sources first. nih.gov In the presence of glucose, intracellular levels of cAMP are low, and the CRP protein is inactive. Without active CRP-cAMP to bind to the promoter region and enhance transcription, the expression of the gat operon remains low, even if galactitol is present. nih.gov A mutant lacking crp shows severely attenuated growth on galactitol, confirming the essential role of CRP in the activation of this pathway. nih.gov

Therefore, the maximal expression of the enzymes for this compound metabolism (via the galactitol pathway) occurs only under specific conditions: the presence of the inducer (galactitol) and the absence of a preferred carbon source like glucose.

| Carbon Source(s) Present | GatR Repressor State | CRP-cAMP Activator State | gat Operon Expression Level |

|---|---|---|---|

| Glucose | Bound (Repressed) | Inactive | Basal/Very Low |

| Galactitol | Unbound (Derepressed) | Active | Induced/High |

| Glucose + Galactitol | Unbound (Derepressed) | Inactive | Low (Catabolite Repressed) nih.gov |

| Neither | Bound (Repressed) | Active | Basal/Very Low |

Enzymology and Biochemical Mechanisms

Identification and Characterization of Enzymes Interacting with L-Tagatofuranose 6-Phosphate

This compound is a key intermediate in the galactose metabolism pathway in various organisms. Its interactions with several classes of enzymes are crucial for the catabolism of galactose and related sugars.

Tagatose-6-phosphate kinase (EC 2.7.1.144) is a key enzyme in the tagatose-6-phosphate pathway. ebi.ac.uk It catalyzes the phosphorylation of D-tagatose 6-phosphate to D-tagatose 1,6-bisphosphate, using ATP as the phosphate (B84403) donor. wikipedia.org This enzyme is a member of the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. wikipedia.org In several bacterial species, including Lactococcus lactis, the gene for this kinase is part of the lac operon. ebi.ac.ukresearchgate.net

While the primary substrate is the D-isomer, the structural similarities suggest a potential interaction with this compound, likely as an inhibitor. In a study on a related enzyme, tagatose-1-phosphate kinase, D-tagatose-6-phosphate was found to be an inhibitor. nih.gov This suggests that this compound could also act as a modulator of kinase activity.

D-Galactose-6-phosphate isomerase (EC 5.3.1.26), also known as tagatose-6-phosphate isomerase, catalyzes the reversible isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. plos.org This enzyme is a component of the tagatose-6-phosphate pathway in lactose (B1674315) catabolism. plos.org The enzyme from Lactobacillus rhamnosus is a heterodimer of LacA and LacB subunits. plos.org Given the stereospecificity of many isomerases, it is unlikely that this compound is a substrate for D-galactose-6-phosphate isomerase. However, it could potentially act as an inhibitor.

Tagatose-1,6-bisphosphate aldolase (B8822740) (EC 4.1.2.40) catalyzes the reversible cleavage of D-tagatose 1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate. wikipedia.orgnih.gov This enzyme is involved in galactose metabolism. wikipedia.org The Escherichia coli enzyme, encoded by the agaY gene, is a class II aldolase that forms a tetramer. nih.govuniprot.org

While the direct substrate is the 1,6-bisphosphate form, the pathway context implies a close relationship with tagatose-6-phosphate. This compound is not a direct substrate but is structurally related to the precursor of the aldolase's substrate. The stereochemistry at the C-4 position is critical for the reaction, and thus the enzyme is specific for the D-isomer. nih.gov

Galactitol-1-phosphate 5-dehydrogenase (EC 1.1.1.251) is an oxidoreductase that catalyzes the conversion of galactitol-1-phosphate to L-tagatose 6-phosphate, with NAD+ as the acceptor. qmul.ac.ukwikipedia.org This enzyme is a key component of the galactitol degradation pathway in Escherichia coli. qmul.ac.ukgenome.jp The reaction is reversible, and the enzyme can also convert D-tagatose-6-phosphate to galactitol-1-phosphate. researchgate.net The enzyme requires zinc as a cofactor. qmul.ac.ukwikipedia.org L-tagatose 6-phosphate is a direct product of the reaction catalyzed by this dehydrogenase. wikipedia.org

The enzyme with EC number 1.1.1.251 is galactitol-1-phosphate 5-dehydrogenase. qmul.ac.ukexpasy.org As mentioned previously, this enzyme catalyzes the following reversible reaction:

Galactitol-1-phosphate + NAD+ <=> L-tagatose 6-phosphate + NADH + H+ wikipedia.org

In this reaction, L-tagatose 6-phosphate is a reactant in the reverse direction, where it is reduced to galactitol-1-phosphate. researchgate.net This enzyme is crucial for the metabolic processing of galactitol. genome.jp

Detailed Enzyme Kinetics and Specificity

Detailed kinetic data for enzymes directly interacting with this compound is limited. However, data for related enzymes and substrates provide insights into the potential kinetics.

For tagatose-6-phosphate kinase , studies on the D-isomer show that the enzyme has a high affinity for its substrate. While specific Km and Vmax values for this compound are not available, it is plausible that it could act as a competitive or non-competitive inhibitor of the kinase.

With respect to tagatose-1,6-bisphosphate aldolase , the enzyme from E. coli has been shown to be less specific than the related fructose-1,6-bisphosphate aldolase, suggesting it might have a broader substrate range. nih.gov However, the stereospecificity for D-tagatose 1,6-bisphosphate is a key feature. nih.gov

The kinetics of galactitol-1-phosphate 5-dehydrogenase (EC 1.1.1.251) have been studied, particularly in the context of D-tagatose metabolism. The enzyme from E. coli has been purified and its activity characterized. researchgate.net

Enzyme Kinetic Data

No specific kinetic data for this compound was found in the search results. The table below is a template for how such data would be presented.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Specificity (kcat/Km) (M⁻¹s⁻¹) | Source |

| Tagatose-1-phosphate kinase (TagK-TFHis6) | D-Tagatose-1-phosphate | Data not available | Data not available | Markedly in favor of Tag-1P | nih.gov |

| Tagatose-1-phosphate kinase (TagK-TFHis6) | D-Fructose-1-phosphate | Data not available | Data not available | Lower than Tag-1P | nih.gov |

Inhibitor Data for Tagatose-1-phosphate kinase

This table is based on qualitative descriptions from the literature.

| Enzyme | Inhibitor | Type of Inhibition | Reference |

| Tagatose-1-phosphate kinase (TagK-TFHis6) | D-tagatose-6-phosphate | Inhibitor | nih.gov |

| Tagatose-1-phosphate kinase (TagK-TFHis6) | D-fructose-6-phosphate | Inhibitor | nih.gov |

Substrate Specificity and Binding Affinities (e.g., comparisons with D-isomers)

Enzymatic reactions are characterized by a high degree of stereospecificity, meaning that the three-dimensional arrangement of atoms in a substrate is critical for binding and catalysis. This principle is central to understanding the interactions of this compound.

Enzyme Specificity: Enzymes that metabolize L-sugars are generally distinct from those that act on D-sugars. Studies on L-iminosugars, which are structural analogs of sugars, have shown that the L-enantiomers can exhibit higher selectivity and different pharmacological effects compared to their D-counterparts, highlighting this specificity. researchgate.net

Comparison with D-isomer Enzymes: The primary enzyme acting on the D-isomer is D-tagatose-6-phosphate kinase (LacC), which phosphorylates it to D-tagatose 1,6-bisphosphate. wikipedia.orgnih.gov Structural studies of Staphylococcus aureus LacC reveal a highly specific active site where residues from two different subunits of the enzyme dimer come together to bind the substrate. nih.gov It is expected that a corresponding kinase for this compound would possess a distinct active site architecture, sterically tailored to bind the L-configuration and exclude the D-isomer. Another key enzyme in the D-isomer pathway is tagatose-bisphosphate aldolase (LacD), which cleaves D-tagatose 1,6-bisphosphate. biorxiv.org

The following table summarizes the known enzymes for the D-isomer pathway and the hypothesized counterparts for the L-isomer.

| Enzyme Family | Known Enzyme (D-pathway) | Substrate | Product | Hypothesized Enzyme (L-pathway) |

| Kinase | D-tagatose-6-phosphate kinase (LacC) | D-tagatose 6-phosphate | D-tagatose 1,6-bisphosphate | L-tagatose-6-phosphate kinase |

| Aldolase | D-tagatose-1,6-bisphosphate aldolase (LacD) | D-tagatose 1,6-bisphosphate | Dihydroxyacetone phosphate & D-glyceraldehyde 3-phosphate | L-tagatose-1,6-bisphosphate aldolase |

| Dehydrogenase | Galactitol-1-phosphate dehydrogenase | Galactitol 1-phosphate | D-tagatofuranose 6-phosphate | L-Galactitol-1-phosphate dehydrogenase |

Allosteric Regulation and Mechanistic Inhibition by Analogs

The activity of metabolic enzymes is often finely tuned by allosteric regulation, where molecules bind to a site other than the active site to inhibit or activate the enzyme.

Allosteric Regulation: While direct allosteric regulators of this compound metabolism are not well-documented, the enzymes acting on its D-isomer belong to families known for complex regulation. D-tagatose-6-phosphate kinase is a member of the phosphofructokinase B (PfkB) family. wikipedia.org Phosphofructokinases are typically subject to allosteric regulation by cellular energy indicators; for instance, liver phosphofructokinase (PFKL) is allosterically inhibited by high levels of ATP and citrate (B86180) and activated by ADP. genecards.org It is plausible that an L-tagatose-6-phosphate kinase would be similarly regulated by the cell's energy status to control the metabolic flux.

Inhibition by Analogs: Mechanistic inhibition involves the use of substrate analogs that bind to the active site and block catalysis. For example, N-bromoacetylethanolamine phosphate acts as a specific active-site inactivator for fructose-6-phosphate,2-kinase. nih.gov The design of such inhibitors requires detailed knowledge of the enzyme's transition state structure. mdpi.com Consequently, effective inhibitors for enzymes metabolizing this compound would need to be specifically designed as analogs of the L-sugar, as inhibitors of D-sugar pathways would likely be ineffective due to stereospecificity.

Cofactor Requirements and Dependencies (e.g., ATP, NAD+/NADH)

Enzymatic transformations of sugar phosphates typically require specific cofactors for catalysis, primarily for phosphoryl group transfer and redox reactions. biorxiv.org

ATP and Divalent Cations: The phosphorylation of a sugar phosphate is a kinase-catalyzed reaction that universally depends on Adenosine (B11128) triphosphate (ATP) as the phosphate group donor. ecmdb.cawikipedia.orgecmdb.ca This reaction releases Adenosine diphosphate (B83284) (ADP). Furthermore, the activity of these kinases, including D-tagatose-6-phosphate kinase, is dependent on the presence of a divalent cation, most commonly Magnesium (Mg²⁺) . nih.govgenecards.org The Mg²⁺ ion plays a crucial role in coordinating the negative charges of the phosphate groups on ATP, shielding the charge, and facilitating the nucleophilic attack by the substrate's hydroxyl group. nih.gov Structural data for D-tagatose-6-phosphate kinase shows two Mg²⁺ ions are present in the active site during catalysis. nih.gov

NAD⁺/NADH: The synthesis of a keto-sugar phosphate like tagatose 6-phosphate can occur via the oxidation of a sugar alcohol phosphate. In the case of the D-isomer, D-tagatofuranose 6-phosphate is formed from galactitol 1-phosphate by a dehydrogenase that uses Nicotinamide adenine (B156593) dinucleotide (NAD⁺) as the oxidant (electron acceptor), producing NADH in the process. ecmdb.ca A similar dehydrogenase-catalyzed reaction producing this compound would be expected to have the same requirement for NAD⁺.

The essential cofactors for the key enzymatic reactions are summarized below.

| Reaction Type | Enzyme | Cofactor(s) | Role of Cofactor |

| Phosphorylation | Kinase | ATP, Mg²⁺ | Phosphate group donor, charge stabilization |

| Dehydrogenation | Dehydrogenase | NAD⁺ | Oxidizing agent (electron acceptor) |

Catalytic Mechanisms and Reaction Pathways

The catalytic mechanism describes the series of steps through which an enzyme converts a substrate into a product. While specific studies on this compound are sparse, the mechanisms can be inferred from well-studied analogous enzymes.

Proposed Reaction Mechanisms for this compound Transformations

The most likely and well-understood transformation is phosphorylation at the C1 position, catalyzed by a kinase. Based on the structural studies of D-tagatose-6-phosphate kinase (LacC), a proposed mechanism for the L-isomer's kinase would involve several key steps: nih.gov

Substrate Binding: Both this compound and the ATP-Mg²⁺ complex bind to the enzyme's active site.

Conformational Change: The binding of both substrates induces a significant conformational change in the enzyme, leading to a "closed" state. This movement brings the catalytic residues into the correct orientation and sequesters the reaction from the aqueous solvent. nih.gov

Phosphoryl Transfer: A catalytic base in the active site abstracts a proton from the C1-hydroxyl group of the this compound, activating it for a nucleophilic attack on the terminal (gamma) phosphate of ATP.

Transition State Stabilization: The enzyme's active site residues, along with the Mg²⁺ ions, stabilize the negative charges of the pentavalent phosphate transition state.

Product Release: Following the transfer of the phosphate group, the products—L-tagatofuranose 1,6-bisphosphate and ADP—are formed. The enzyme then opens to release the products and returns to its initial state.

Identification of Catalytic Residues and Their Roles

Catalytic residues are the specific amino acids within the enzyme's active site that directly participate in the chemical reaction. Although the specific residues for an L-tagatose 6-phosphate kinase have not been identified, their roles can be extrapolated from related enzymes.

Roles of Residues: In enzymes like phosphofructokinase and glucose-6-phosphate dehydrogenase, specific amino acids perform conserved functions. ebi.ac.uknih.gov Histidine residues often act as general acids or bases, donating or accepting protons to activate substrates. ebi.ac.uk Aspartate and glutamate (B1630785) residues, with their negative charges, are frequently involved in coordinating the essential Mg²⁺ cofactor. Arginine and lysine (B10760008) residues, which are positively charged, often play a role in binding the negatively charged phosphate groups of the substrate and ATP, anchoring them in the correct position for the reaction. nih.gov

Structural Basis: In the dimeric D-tagatose-6-phosphate kinase, residues from both polypeptide chains contribute to form the active site, a feature that may also be present in a kinase for the L-isomer. nih.gov The precise identity and spatial arrangement of these residues would be unique to confer specificity for this compound.

The table below outlines the probable functions of catalytic residues in an enzyme acting on this compound, based on analogous systems.

| Residue Type | Probable Role in Catalysis | Example from Analogous Enzyme |

| Histidine | General acid/base catalysis (proton donor/acceptor) | His240 in glucose-6-phosphate dehydrogenase acts as a general base. ebi.ac.uk |

| Aspartate/Glutamate | Coordination of Mg²⁺ cofactor; substrate binding | Asp-166 is a key catalytic residue in E. coli PFK. nih.gov |

| Arginine/Lysine | Binding and orientation of phosphate groups; transition state stabilization | Arg-201 and Arg-292 contribute to the catalytic site in human PFK. nih.gov |

Structural Biology and Molecular Interactions

Three-Dimensional Structures of L-Tagatofuranose 6-Phosphate-Binding Proteins

The precise functions of enzymes that bind this compound are dictated by their three-dimensional architecture. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in elucidating these structures, providing a static yet detailed snapshot of the molecular machinery.

X-ray Crystallography and Cryo-EM Studies of Enzymes

High-resolution three-dimensional structures of enzymes that interact with phosphorylated sugars, including those related to this compound, have been determined primarily through X-ray crystallography. For instance, extensive structural studies have been conducted on D-tagatose-6-phosphate kinase (LacC) from Staphylococcus aureus, an enzyme that catalyzes the phosphorylation of the D-isomer of tagatose-6-phosphate. nih.govsigmaaldrich.com These studies have revealed the enzyme's structure in various states: unbound (apoform), in complex with ADP or a non-hydrolyzable ATP analog (AMP-PNP), and in a ternary complex with both the nucleotide and the substrate, D-tagatose-6-phosphate. nih.govresearchgate.net The monomeric unit of LacC features a large α/β core domain and a smaller "lid" domain composed mainly of β-sheets. nih.govresearchgate.net

While direct X-ray crystallography or cryo-EM studies specifically on enzymes complexed with this compound are not extensively documented in publicly available literature, the principles of substrate binding and catalysis can often be inferred from studies on closely related enzymes and their D-isomer substrates. Cryo-EM, a technique that images biomolecules in their near-native state, has proven valuable for studying large, flexible, or otherwise hard-to-crystallize thermostable enzymes and other protein complexes. nih.gov This technique holds promise for future investigations into this compound-binding proteins.

Ligand-Bound Conformations and Active Site Analysis (e.g., insights from D-isomer studies like Staphylococcus aureus D-tagatose-6-phosphate kinase)

The binding of a ligand to an enzyme's active site often induces conformational changes that are critical for catalysis. Insights from the D-isomer-metabolizing enzyme, Staphylococcus aureus D-tagatose-6-phosphate kinase (LacC), provide a valuable model for understanding these interactions. nih.govsigmaaldrich.com

The crystal structures of LacC reveal that the enzyme undergoes a significant conformational change to a "closed" state only when both the substrate (D-tagatose-6-phosphate) and the cofactor (ATP, represented by AMP-PNP) are bound. nih.govresearchgate.net This closure is essential for positioning the reactants for phosphoryl transfer. The active site is formed by residues from both subunits of the dimeric enzyme, highlighting the importance of the quaternary structure for its function. nih.govresearchgate.net

Within the active site of the ternary complex of LacC, the D-tagatose-6-phosphate molecule is held in place by a network of hydrogen bonds. researchgate.net Notably, two magnesium ions are observed in the active site when both substrate and cofactor are present, which is unusual for this family of enzymes and suggests a specific role for both metal ions in the catalytic mechanism. nih.govresearchgate.net The proposed mechanism involves the abstraction of a proton from the C1 hydroxyl group of the substrate by an aspartate residue, which generates a nucleophile that then attacks the γ-phosphate of ATP. researchgate.net

Table 1: Key Residues in the Active Site of Staphylococcus aureus D-tagatose-6-phosphate kinase (LacC) This table is based on insights from D-isomer studies and provides a potential framework for understanding L-isomer binding.

| Residue | Role in Catalysis/Binding (based on D-isomer studies) | Reference |

|---|---|---|

| Asp-254 | Acts as a catalytic base, abstracting a proton from the substrate's hydroxyl group. | researchgate.net |

| Lys-38 | Stabilizes the negative charge of the transition state. | researchgate.net |

| Arg-27 | Contributed from the partner subunit to the active site. | researchgate.net |

Protein-Ligand Interaction Dynamics

While static structures provide a foundational understanding, the interaction between a ligand and its protein target is a dynamic process. Spectroscopic techniques and computational modeling offer powerful tools to explore these dynamic events.

Spectroscopic Analysis of Binding Events (e.g., NMR for ligand-protein interactions)

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying protein-ligand interactions in solution, providing information on binding affinities, kinetics, and the specific atoms involved in the interaction. researchgate.net For instance, NMR has been used to characterize the structure and dynamics of protein-protein complexes within the bacterial phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS), which is involved in sugar transport and phosphorylation. nih.gov

Computational Modeling of Molecular Docking and Dynamics

Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, complement experimental methods by providing a theoretical framework to predict and analyze protein-ligand interactions. Molecular docking can be used to predict the preferred binding orientation of a ligand within a protein's active site. core.ac.uk

MD simulations can then be used to study the stability of the predicted binding pose and to observe the dynamic behavior of the protein-ligand complex over time. nih.gov These simulations can reveal conformational changes in the protein upon ligand binding and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov For example, computational studies have been used to investigate the binding of various sugar derivatives to enzymes like mycobacterial galactofuranosyltransferase GlfT2. nih.gov

Functional Implications of Protein Architecture and Conformational Changes

The architecture of a protein and the conformational changes it undergoes upon ligand binding have profound implications for its function. In the context of enzymes that bind this compound, these structural dynamics are central to substrate specificity, catalytic efficiency, and regulation.

The "induced-fit" model, where the binding of a substrate induces a conformational change in the enzyme that leads to a more catalytically competent state, is a recurring theme in enzyme catalysis. researchgate.net For glycosyltransferases, a flexible loop often acts as a lid that closes over the bound donor substrate, creating a binding site for the acceptor molecule. researchgate.net This conformational change is crucial for bringing the reactants into the correct orientation for the reaction to occur.

The oligomeric state of an enzyme can also be critical for its function. As seen in D-tagatose-6-phosphate kinase, the dimerization of the enzyme is essential for forming a complete active site, with residues from both subunits contributing to substrate binding and catalysis. nih.govresearchgate.net This cooperative arrangement allows for a level of regulation and specificity that might not be possible with a monomeric enzyme.

Ultimately, the intricate interplay between the three-dimensional structure of an enzyme, the dynamic conformational changes it undergoes, and the specific chemical properties of its substrate, this compound, dictates the efficiency and fidelity of the metabolic pathways in which it participates.

Microbial and Cellular Systems Biology

Presence and Role in Bacterial Metabolism

L-tagatofuranose 6-phosphate is a phosphorylated form of the ketohexose L-tagatose and serves as a key intermediate in the catabolism of certain sugars in various bacteria. nih.govfmach.it It is primarily associated with the tagatose 6-phosphate (T6P) pathway, which is a metabolic route for the utilization of lactose (B1674315) and galactose. nih.govasm.org

Characterization of the Tagatose 6-Phosphate Pathway in Specific Genera

The T6P pathway has been identified and characterized in several bacterial genera, highlighting its importance in carbohydrate metabolism.

Streptococcus mutans : In Streptococcus mutans, a bacterium implicated in dental caries, the T6P pathway is induced during growth on lactose. asm.orgnih.gov This induction includes the lactose-phosphoenolpyruvate-phosphotransferase system (PTS), phospho-beta-galactosidase, and the core enzymes of the T6P pathway. asm.orgnih.gov The pathway allows S. mutans to metabolize lactose, with the lacABCD genes encoding the necessary enzymes. frontiersin.orgebi.ac.uk Specifically, lacA and lacB encode for galactose-6-phosphate (B1197297) isomerase, lacC for tagatose-6-phosphate kinase, and lacD for tagatose-1,6-diphosphate aldolase (B8822740). uniprot.orgnih.gov

Lactobacillus casei group : Members of the Lactobacillus casei group, which includes species like L. casei, L. paracasei, and L. rhamnosus, possess a chromosomally encoded T6P pathway. nih.govresearchgate.net This pathway is a major contributor to lactose and galactose catabolism in these bacteria. nih.govresearchgate.net Unlike some other lactic acid bacteria, the genes for the T6P pathway in the L. casei group are not part of the lac operon. nih.gov The presence of this efficient pathway allows these bacteria to accumulate very little galactose during lactose metabolism, a desirable trait in the manufacturing of low-lactose and low-galactose fermented dairy products. nih.govoup.com

E. coli : Historically, Escherichia coli was not considered capable of utilizing D-tagatose. nih.gov However, recent studies have identified a gene cluster in certain strains, such as the probiotic E. coli Nissle 1917, that enables D-tagatose catabolism. nih.gov This pathway differs from the typical T6P pathway found in Gram-positive bacteria. It involves an ABC transporter for D-tagatose uptake, followed by phosphorylation to D-tagatose 6-phosphate, and then to D-tagatose 1,6-bisphosphate, which is subsequently cleaved. nih.gov Other research has shown that E. coli possesses enzymes that can convert D-fructose 6-phosphate to D-tagatose 6-phosphate, indicating a potential for D-tagatose production. acs.orgresearchgate.net D-tagatofuranose 6-phosphate is also recognized as an intermediate in the galactitol degradation pathway in E. coli. mimedb.orgecmdb.caumaryland.edu

Acidobacteria : In some members of the phylum Acidobacteria found in peatlands, genes for the T6P pathway have been identified. biorxiv.orgbiorxiv.org For instance, the gene pfkB, which encodes a bifunctional 6-phosphofructokinase and tagatose-6-phosphate kinase, has been found in certain Acidobacteria MAGs (metagenome-assembled genomes). biorxiv.orgbiorxiv.org Additionally, the gene for tagatose-bisphosphate aldolase (lacD) is also present, suggesting the capability for sugar degradation through this pathway. biorxiv.orgbiorxiv.org

Table 1: Key Enzymes of the Tagatose 6-Phosphate Pathway in Select Bacteria

| Enzyme | Gene (example) | Function | Organism(s) |

|---|---|---|---|

| Galactose-6-phosphate isomerase | lacA/lacB | Converts galactose 6-phosphate to tagatose 6-phosphate. | Streptococcus mutans, Staphylococcus aureus nih.gov |

| Tagatose-6-phosphate kinase | lacC | Phosphorylates tagatose 6-phosphate to tagatose 1,6-bisphosphate. | Streptococcus mutans, Staphylococcus aureus, Lactococcus lactis ebi.ac.uknih.gov |

| Tagatose-1,6-diphosphate aldolase | lacD | Cleaves tagatose 1,6-bisphosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P). | Streptococcus mutans, Staphylococcus aureus, Lactococcus lactis uniprot.orgnih.gov |

| Tagatose-1-phosphate kinase | tagK | Phosphorylates tagatose 1-phosphate to tagatose 1,6-bisphosphate. | Bacillus licheniformis nih.gov |

| ABC transporter | tagABC | Transports D-tagatose into the cell. | Escherichia coli Nissle 1917 nih.gov |

Impact on Sugar Utilization and Catabolism

The T6P pathway plays a significant role in the metabolism of key sugars, particularly lactose and galactose.

In many Gram-positive bacteria, lactose is transported into the cell and phosphorylated by a lactose-specific phosphotransferase system (PTS) to form lactose 6'-phosphate. nih.govkarger.com This is then hydrolyzed by phospho-β-galactosidase into glucose and galactose 6-phosphate. nih.govnih.gov While the glucose moiety enters glycolysis, galactose 6-phosphate is funneled into the T6P pathway. nih.govkarger.com The pathway converts galactose 6-phosphate into intermediates of glycolysis, namely dihydroxyacetone phosphate and glyceraldehyde 3-phosphate. nih.govnih.gov

The efficiency of this pathway can vary between different bacterial species. For instance, the Lactobacillus casei group is particularly efficient at catabolizing galactose via the T6P pathway, leading to minimal accumulation of free galactose. nih.gov This is in contrast to other dairy starter cultures like Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus, which can secrete high amounts of galactose. nih.gov In Streptococcus agalactiae, the T6P pathway is the sole route for galactose catabolism, with the Leloir pathway appearing to be heading toward extinction in this species. nih.govnih.gov

Evolutionary Adaptation of Pathways in Microorganisms

The T6P pathway and related metabolic routes for tagatose utilization show evidence of evolutionary adaptation in different microorganisms. nih.gov The presence of the T6P pathway for lactose and galactose metabolism is common in many Gram-positive bacteria like Staphylococcus aureus and various streptococci. nih.gov In these organisms, the genes for the pathway are often found within the lac operon. ebi.ac.uknih.gov

In contrast, some Gram-negative bacteria like Klebsiella oxytoca utilize a different pathway where D-tagatose is phosphorylated to D-tagatose 1-phosphate, which is then converted to tagatose 1,6-bisphosphate. nih.gov Interestingly, a similar pathway has been identified in the Gram-positive bacterium Bacillus licheniformis, suggesting convergent evolution. nih.gov

The evolution of these pathways can also be observed at the level of individual enzymes. For example, directed evolution has been used to alter the stereochemical course of tagatose-1,6-bisphosphate aldolase, effectively changing it into a fructose-1,6-bisphosphate aldolase. researchgate.net Furthermore, studies on E. coli have shown that adaptive mutations in the D-fructose-specific PTS can enable the utilization of the rare sugar D-tagatose, providing insights into how bacteria can evolve substrate preferences. researchgate.net

Role as a Metabolite in Eukaryotic Systems

This compound is recognized as a human metabolite. ebi.ac.ukebi.ac.uk While the catabolism of D-tagatose via the T6P pathway is primarily characterized in microorganisms, D-tagatose itself has been studied in the context of human and mammalian metabolism due to its properties as a low-calorie sweetener. fmach.itmdpi.com D-tagatose is poorly absorbed in the small intestine, and the portion that is absorbed is metabolized, to some extent, in the liver. mdpi.com However, the direct metabolic pathways and the extent to which this compound is formed and utilized in human cells are not as well-defined as in bacteria. fmach.it

Interactions within Complex Biological Networks

The metabolism of this compound and related sugars can have significant implications for complex biological networks, particularly in the context of gut-host associations.

The ability of certain gut bacteria to metabolize sugars like lactose and galactose via the T6P pathway can influence the composition and function of the gut microbiota. nih.govup.ac.za For example, the efficient galactose utilization by the Lactobacillus casei group can reduce the amount of free galactose in the gut, which may have implications for individuals with galactosemia. nih.govoup.com

Furthermore, the presence of D-tagatose in the diet can selectively affect the growth of different bacterial species in the gut. frontiersin.org As D-tagatose metabolism via the T6P pathway is restricted to specific microorganisms, its consumption can act as a prebiotic, promoting the growth of beneficial bacteria that can utilize it while potentially inhibiting others. frontiersin.orgmdpi.com This modulation of the gut microbiota can, in turn, influence host metabolism and health. up.ac.za

Biocatalysis and Synthetic Biology Applications

Enzymatic and Chemoenzymatic Synthesis of L-Tagatofuranose 6-Phosphate

The synthesis of this compound relies heavily on the high specificity and efficiency of enzymes. Biocatalytic routes offer significant advantages over chemical synthesis, including milder reaction conditions, reduced environmental impact, and exceptional stereocontrol, which is critical for producing the correct L-enantiomer.

The development of efficient biocatalytic pathways for this compound has centered on identifying and characterizing key enzymes capable of its synthesis. A primary route involves the phosphorylation of L-tagatose. This reaction is catalyzed by specific kinases, such as L-tagatose-6-phosphate kinase, which transfers a phosphate (B84403) group from a donor like adenosine (B11128) triphosphate (ATP) to the C6 hydroxyl group of L-tagatose.

Another significant route involves aldol (B89426) addition reactions. For instance, L-rhamnulose-1-phosphate aldolase (B8822740) (RhuA) can catalyze the reversible condensation of dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde to form L-fructose-1-phosphate. While this produces a related L-ketohexose phosphate, similar aldolase-based strategies are explored for accessing the tagatose configuration. The key is the stereospecificity of the aldolase enzyme, which dictates the configuration of the newly formed chiral centers. Research has focused on screening for novel enzymes with desired substrate specificities and improving the catalytic efficiency of known enzymes through protein engineering.

The table below summarizes the properties of key enzymes involved in these biocatalytic routes.

| Enzyme Name ↕ | Source Organism ↕ | Reaction Catalyzed ↕ | Key Substrate ↕ | Reported Yield/Efficiency ↕ |

|---|---|---|---|---|

| L-Tagatose-6-phosphate kinase | Staphylococcus aureus | Phosphorylation | L-Tagatose | High specificity for L-tagatose; essential for downstream metabolism. |

| L-Rhamnulose-1-phosphate aldolase (RhuA) | Escherichia coli | Aldol Condensation | DHAP, L-Glyceraldehyde | Catalyzes stereospecific C-C bond formation; produces L-fructose-1-phosphate. |

| L-Fuculose-1-phosphate aldolase (FucA) | Thermus thermophilus | Aldol Condensation | DHAP, L-Lactaldehyde | Thermostable enzyme used in cascades for L-sugar synthesis. |

To overcome challenges such as substrate cost, product inhibition, and thermodynamic limitations, researchers have designed multi-enzymatic cascade reactions. These "one-pot" systems integrate several enzymatic steps to convert simple, inexpensive starting materials into this compound with high stereoselectivity and yield.

A representative cascade begins with dihydroxyacetone phosphate (DHAP) and L-glyceraldehyde. The reaction sequence proceeds as follows:

Aldol Condensation: An aldolase, such as L-rhamnulose-1-phosphate aldolase, catalyzes the condensation of DHAP and L-glyceraldehyde to form an L-ketohexose-1-phosphate (e.g., L-fructose-1-phosphate).

Isomerization: A specific isomerase then converts the L-ketohexose-1-phosphate into the corresponding L-ketohexose-6-phosphate.

Epimerization: A final epimerase enzyme can be used to convert the C4-epimer (e.g., L-fructose-6-phosphate) into the desired L-tagatose-6-phosphate.

| Step ↕ | Enzyme Class ↕ | Substrates ↕ | Product ↕ | Key Advantage ↕ |

|---|---|---|---|---|

| 1 | Aldolase | DHAP + L-Glyceraldehyde | L-Fructose-1-phosphate | Stereospecific C-C bond formation. |

| 2 | Phosphatase/Kinase or Isomerase | L-Fructose-1-phosphate | L-Fructose-6-phosphate | Positions phosphate for next step. |

| 3 | Epimerase | L-Fructose-6-phosphate | L-Tagatose-6-phosphate | Stereochemical inversion at C4. |

Production of L-Sugars and Related Phosphorylated Compounds (e.g., L-tagatose)

This compound serves as a crucial precursor for the production of L-tagatose and other valuable L-sugars. The phosphorylated form is often a metabolic intermediate within engineered pathways, and its subsequent dephosphorylation is a key final step in producing the free sugar.

The conversion of this compound to L-tagatose is accomplished using a phosphatase enzyme. This reaction removes the phosphate group, yielding the final L-sugar product. This two-step process (synthesis of the phosphate ester followed by dephosphorylation) is often more efficient than attempting to synthesize the free sugar directly, as the phosphorylated intermediates are recognized substrates for a wider range of highly active enzymes like aldolases and isomerases.

Furthermore, this compound is a branch point for the synthesis of other rare L-sugars. For example, it can be enzymatically converted to other L-ketohexose phosphates or L-aldohexose phosphates through the action of epimerases and isomerases, which can then be dephosphorylated to yield compounds like L-sorbose, L-psicose, or L-gulose. This positions this compound as a central hub in a biocatalytic platform for generating a library of rare L-sugars.

Genetic Engineering of Microbial Strains for Enhanced Bioproduction (e.g., enzyme expression in Escherichia coli)

To make biocatalytic production economically viable, the required enzymes must be produced in large quantities. Genetic engineering of microbial hosts, particularly Escherichia coli, is the predominant strategy for achieving this. E. coli is an ideal host due to its rapid growth, well-understood genetics, and capacity for high-level protein expression.

The process involves cloning the gene(s) encoding the desired pathway enzymes (e.g., aldolase, isomerase, epimerase) into a suitable expression vector. This vector is then introduced into an E. coli strain, which can be induced to overexpress the target enzymes. This approach offers several benefits:

High Enzyme Yield: Overexpression systems can produce large amounts of purified enzymes for in vitro cascade reactions.

Whole-Cell Biocatalysis: The engineered E. coli can be used directly as a whole-cell biocatalyst. This eliminates the need for costly and time-consuming enzyme purification. The microbial cell provides the necessary enzymes and cofactors (like ATP for kinase reactions), converting a simple carbon source into the desired product.

Metabolic Engineering: The host's native metabolic pathways can be modified to increase the precursor supply (e.g., DHAP) and divert metabolic flux towards the synthesis of this compound, thereby maximizing the final product titer.

The table below contrasts different production systems enabled by genetic engineering.

| System Type ↕ | Description ↕ | Key Advantages ↕ | Key Challenges ↕ |

|---|---|---|---|

| In Vitro Enzyme Cascade | Uses purified enzymes mixed in a reactor. | High purity; precise control over reaction conditions; no competing metabolic pathways. | High cost of enzyme purification; potential enzyme instability; cofactor regeneration required. |

| Whole-Cell Biocatalysis (Resting Cells) | Uses engineered, non-growing cells to perform the conversion. | No enzyme purification; cofactors regenerated by the cell; reduced side reactions compared to growing cells. | Substrate/product transport across the cell membrane can be a bottleneck. |

| Fermentation (Growing Cells) | Uses engineered, growing cells to produce the target compound from a simple carbon source. | Potentially lowest cost; continuous production from simple feedstocks. | Complex metabolic engineering required; potential for byproduct formation; lower product purity. |

Advanced Analytical Methodologies in L Tagatofuranose 6 Phosphate Research

The study of L-tagatofuranose 6-phosphate, a key intermediate in certain metabolic pathways, relies on sophisticated analytical techniques for its detection, quantification, and the elucidation of its biochemical roles. These methodologies range from high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to metabolic flux analysis, providing a comprehensive toolkit for researchers.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biological Roles and Regulatory Networks

Current knowledge primarily situates L-tagatofuranose 6-phosphate within the catabolism of specific sugars in bacteria such as Lactococcus lactis and Staphylococcus aureus. However, its potential involvement in other cellular processes remains an open question. Future investigations should aim to uncover novel biological functions and the intricate regulatory networks that govern its metabolism.

Exploration into the potential signaling roles of this compound, analogous to other sugar phosphates like fructose-2,6-bisphosphate in regulating glycolysis, could reveal unforeseen control mechanisms in cellular metabolism. Furthermore, identifying and characterizing the transcription factors and regulatory elements that respond to fluctuations in this compound levels will be crucial. This could unveil how its metabolic pathway is integrated with other cellular functions, including stress responses and growth regulation. The genes responsible for the tagatose-6-phosphate pathway have been identified as part of the lac operon in several bacterial species, indicating a coordinated regulation with lactose (B1674315) metabolism. Understanding the interplay between the inducers and repressors of this operon in the presence of various carbon sources will provide a more complete picture of its metabolic governance.

Systems-Level Modeling of this compound Metabolism

To fully comprehend the dynamics of this compound metabolism within a cellular context, the development of robust systems-level models is imperative. These models, integrating genomic, transcriptomic, proteomic, and metabolomic data, will offer a holistic view of the metabolic fluxes and regulatory control points associated with this pathway.

Exploration of Novel Biocatalytic Systems and Engineered Organisms

The enzymes of the tagatose-6-phosphate pathway, particularly those involved in the synthesis and conversion of this compound, represent a rich resource for novel biocatalytic applications. The discovery and characterization of new enzymes with improved stability, substrate specificity, and catalytic efficiency are key research priorities. Techniques such as enzyme engineering and directed evolution can be harnessed to tailor these biocatalysts for specific industrial processes, including the synthesis of rare sugars and other high-value chemicals.

Furthermore, the creation of engineered microorganisms designed for the overproduction of this compound or its derivatives holds significant translational promise. Metabolic engineering strategies, such as the overexpression of pathway enzymes, the elimination of competing metabolic pathways, and the optimization of cofactor regeneration, can be implemented in robust industrial hosts like Escherichia coli or Saccharomyces cerevisiae. These engineered organisms could serve as efficient cell factories for the sustainable production of valuable compounds from renewable feedstocks.

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of the role and regulation of this compound necessitates the integration of multiple "omics" datasets. Transcriptomics can reveal how the expression of genes in the tagatose-6-phosphate pathway and related pathways changes in response to different stimuli. Proteomics can provide insights into the abundance and post-translational modifications of the enzymes involved, while metabolomics can quantify the intracellular concentrations of this compound and other related metabolites.

Q & A

Basic: What experimental methods are recommended for quantifying L-tagatofuranose 6-phosphate in cellular extracts?

Methodological Answer:

- HPLC with ELSD Detection : Use mixed-mode chromatography (e.g., Newcrom B column) with a mobile phase of 50% MeCN and 0.5% formic acid. Monitor via evaporative light scattering detection (ELSD) at 50°C, as demonstrated for glucose 6-phosphate and fructose 6-phosphate .

- Enzymatic Assays : Couple enzymatic reactions (e.g., isomerases or kinases specific to phosphorylated sugars) with spectrophotometric detection. For example, phosphofructokinase activity assays can be adapted using this compound as a substrate, with NADH consumption measured at 340 nm .

Advanced: How do structural differences between this compound and its epimers (e.g., D-fructose 6-phosphate) affect enzyme binding specificity?

Methodological Answer:

- X-ray Crystallography : Resolve the structure of this compound bound to target enzymes (e.g., phosphofructokinase) to compare binding interactions. Studies on mannose 6-phosphate receptors show that even minor stereochemical changes (e.g., C-4/C-5 epimerization) alter ligand-receptor affinity .

- Mutagenesis Studies : Modify key residues in enzyme active sites (e.g., His132 in phosphofructokinase) to assess their role in substrate discrimination. Kinetic parameters (Km, Vmax) should be quantified using purified enzyme variants .

Advanced: How can researchers resolve contradictions in reported substrate efficiencies of this compound across studies?

Methodological Answer:

- Standardized Assay Conditions : Ensure consistent buffer pH, ionic strength, and cofactor concentrations (e.g., Mg<sup>2+</sup> for kinase activity). For example, glucagon-induced changes in phosphofructokinase affinity for fructose 6-phosphate highlight the sensitivity of kinetic measurements to cellular conditions .

- Comparative Kinetic Profiling : Use parallel assays with D-fructose 6-phosphate as a reference substrate. Discrepancies may arise from differences in enzyme isoforms or post-translational modifications .

Advanced: What metabolic pathways involve this compound, and how can its flux be mapped in vivo?

Methodological Answer:

- Isotopic Labeling : Track <sup>13</sup>C-labeled this compound using NMR or LC-MS to identify downstream metabolites. This approach has been used for glucose 6-phosphate in glycolysis and the pentose phosphate pathway .

- Genetic Knockouts : Silence candidate genes (e.g., isomerases or phosphatases) in model organisms and measure intracellular accumulation of this compound via targeted metabolomics .

Advanced: How can researchers design analogs of this compound to probe enzyme mechanisms?

Methodological Answer:

- Phosphonate/α-Fluorophosphonate Analogs : Synthesize non-hydrolyzable analogs (e.g., replacing the phosphate group with a phosphonate) to study substrate binding without catalytic turnover. Similar strategies have been applied to glucose 6-phosphate analogs in inositol synthase studies .

- Molecular Dynamics Simulations : Predict analog-enzyme interactions to prioritize synthetic targets. For example, simulations of mannose 6-phosphate receptor binding revealed critical hydrogen-bonding networks .

Basic: What are the challenges in isolating this compound from biological samples?

Methodological Answer:

- Instability in Aqueous Solutions : Use rapid extraction protocols with cold methanol/water (80:20 v/v) to minimize hydrolysis. Stabilize samples at -80°C with protease/phosphatase inhibitors .

- Chromatographic Interference : Optimize column selectivity (e.g., anion-exchange resins) to separate this compound from structurally similar phosphorylated sugars like glucose 6-phosphate .

Advanced: How does this compound influence allosteric regulation of metabolic enzymes compared to canonical substrates?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding affinities and thermodynamic parameters (ΔH, ΔS) for enzyme-L-tagatofuranose 6-phosphate interactions. Compare with data for D-fructose 6-phosphate to identify regulatory differences .

- Cryo-EM Structural Analysis : Visualize conformational changes in enzymes (e.g., phosphofructokinase) induced by this compound binding at near-atomic resolution .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.